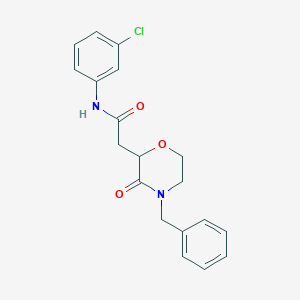
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is often used as a tool in the study of various biological processes and has been found to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide is not fully understood. However, it has been found to inhibit the activity of various enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of cyclin-dependent kinases, which play a key role in cell cycle regulation. Additionally, it has been found to inhibit the activity of PI3K/AKT/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth in vivo. Additionally, this compound has been found to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide in lab experiments is that it is a highly specific inhibitor of various enzymes and signaling pathways. This allows researchers to study the effects of these pathways in a controlled manner. Additionally, this compound has been found to have low toxicity and is well tolerated in animal models. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide. One area of research is the development of more potent and selective inhibitors of specific enzymes and signaling pathways. Additionally, this compound could be used in combination with other drugs to enhance their efficacy in cancer treatment. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
Conclusion:
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide is a chemical compound that has a range of potential applications in scientific research. Its specific inhibition of enzymes and signaling pathways makes it a valuable tool for studying various biological processes. While its mechanism of action is not fully understood, this compound has been found to have significant biochemical and physiological effects, particularly in the area of cancer biology. Further research is needed to fully understand the potential of this compound and its future applications in scientific research.
Métodos De Síntesis
The synthesis of 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide involves the reaction of 3-chlorobenzylamine with 3-chlorophenylacetic acid in the presence of thionyl chloride. The resulting product is then treated with morpholine and acetic anhydride to obtain the final compound. This synthesis method has been reported in several research articles and has been found to be a reliable and efficient way to produce this compound.
Aplicaciones Científicas De Investigación
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of cancer biology. It has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been used to study the role of various signaling pathways in cancer development and progression.
Propiedades
Nombre del producto |
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide |
|---|---|
Fórmula molecular |
C19H19ClN2O3 |
Peso molecular |
358.8 g/mol |
Nombre IUPAC |
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C19H19ClN2O3/c20-15-7-4-8-16(11-15)21-18(23)12-17-19(24)22(9-10-25-17)13-14-5-2-1-3-6-14/h1-8,11,17H,9-10,12-13H2,(H,21,23) |
Clave InChI |
AXDYPOPOEUIYMP-UHFFFAOYSA-N |
SMILES |
C1COC(C(=O)N1CC2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)Cl |
SMILES canónico |
C1COC(C(=O)N1CC2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B215417.png)
![3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B215418.png)

![4-(butyrylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215425.png)
![4-Butyrylamino-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B215426.png)





![2-(benzylsulfonyl)-N-{4-[(tert-butylamino)sulfonyl]phenyl}acetamide](/img/structure/B215434.png)

![2-(benzylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B215436.png)